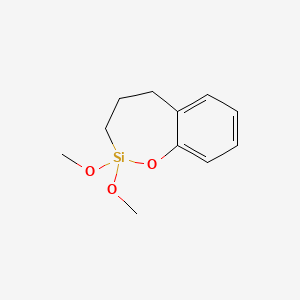

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin

Description

Properties

IUPAC Name |

2,2-dimethoxy-4,5-dihydro-3H-1,2-benzoxasilepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3Si/c1-12-15(13-2)9-5-7-10-6-3-4-8-11(10)14-15/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMKIFAISLCAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCC2=CC=CC=C2O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240833 | |

| Record name | 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94158-47-1 | |

| Record name | 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94158-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WSB5682SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural Analysis and Synthetic Design Considerations

Molecular Architecture

The target molecule contains a bicyclic framework where silicon bridges a benzene ring and a tetrahydrooxasilepine moiety. Key features include:

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three strategic bond-forming steps:

- Silicon-oxygen bond formation between the aromatic system and silicon.

- Methoxy group installation via nucleophilic substitution at silicon.

- Cyclization to establish the seven-membered benzoxasilepine ring.

Established Synthetic Routes

Silicon-Centered Alkoxylation

This method adapts principles from Williamson ether synthesis (commonly used for carbon-based ethers) to organosilicon systems:

Step 1: Preparation of Dichlorosilane Intermediate

A benzene derivative functionalized with a four-carbon aliphatic chain terminating in chlorides reacts with silicon tetrachloride (SiCl₄):

$$

\text{C}6\text{H}5\text{O}(\text{CH}2)4\text{Cl} + \text{SiCl}4 \rightarrow \text{C}6\text{H}5\text{O}(\text{CH}2)4\text{SiCl}3 + \text{HCl}

$$

Conditions : Anhydrous toluene, 0–5°C, under nitrogen.

Step 2: Methoxy Group Installation

The trichlorosilane intermediate undergoes sequential methoxylation using methanol and a base (e.g., triethylamine):

$$

\text{C}6\text{H}5\text{O}(\text{CH}2)4\text{SiCl}3 + 3\text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{O}(\text{CH}2)4\text{Si(OCH}3)_3 + 3\text{HCl}

$$

Key considerations :

- Excess methanol ensures complete substitution.

- Base neutralizes HCl, shifting equilibrium toward product.

Step 3: Acid-Catalyzed Cyclization

The tris(methoxy)silane cyclizes under concentrated sulfuric acid to form the benzoxasilepine ring:

$$

\text{C}6\text{H}5\text{O}(\text{CH}2)4\text{Si(OCH}3)3 \xrightarrow{\text{H}2\text{SO}4} \text{C}{11}\text{H}{16}\text{O}3\text{Si} + 2\text{CH}3\text{OH}

$$

Optimization parameters :

Alternative Pathway: Hydrosilylation and Ring-Closing

Hydrosilylation of Diene Precursors

A silane-diene coupling strategy avoids harsh acidic conditions:

Step 1: Synthesis of Ortho-Substituted Phenol

A phenol derivative with a butenyl side chain at the ortho position is prepared via Friedel-Crafts alkylation:

$$

\text{C}6\text{H}5\text{OH} + \text{CH}2=\text{CH}(\text{CH}2)2\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4(\text{OH})(\text{CH}2)3\text{CH}_2\text{Cl}

$$

Step 2: Hydrosilylation with Dimethoxysilane

The chlorinated diene reacts with dimethoxysilane (HSi(OCH₃)₂Cl) under platinum catalysis:

$$

\text{C}6\text{H}4(\text{OH})(\text{CH}2)3\text{CH}2\text{Cl} + \text{HSi(OCH}3)2\text{Cl} \xrightarrow{\text{Pt}} \text{C}{11}\text{H}{16}\text{O}3\text{SiCl}_2 + \text{HCl}

$$

Catalyst : Karstedt’s catalyst (0.1 mol%).

Step 3: Dechlorination and Cyclization

The dichlorosilane undergoes reductive dechlorination with magnesium, followed by spontaneous cyclization:

$$

\text{C}{11}\text{H}{16}\text{O}3\text{SiCl}2 + 2\text{Mg} \rightarrow \text{C}{11}\text{H}{16}\text{O}3\text{Si} + 2\text{MgCl}2

$$

Comparative Analysis of Methods

Key observations :

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

During cyclization, β-hydrogen elimination may produce linear siloxanes if temperatures exceed 30°C:

$$

\text{C}6\text{H}5\text{O}(\text{CH}2)4\text{Si(OCH}3)3 \rightarrow \text{C}6\text{H}5\text{O}(\text{CH}2)3\text{CH}=\text{CH}2 + \text{Si(OCH}3)_3\text{OH}

$$

Mitigation : Strict temperature control and rapid quenching post-reaction.

Methoxy Group Hydrolysis

Residual moisture converts methoxy groups to silanol (-SiOH), leading to dimerization:

$$

2\text{C}{11}\text{H}{16}\text{O}3\text{Si} \xrightarrow{\text{H}2\text{O}} (\text{C}{11}\text{H}{16}\text{O}3\text{Si})2\text{O} + 2\text{CH}_3\text{OH}

$$

Prevention : Use of molecular sieves and anhydrous solvents.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Adopting microreactor technology improves heat transfer and reduces cyclization time:

Solvent Recycling

Toluene and methanol are recovered via distillation columns :

- Purity : >99.5% for reuse.

- Cost reduction : 40% lower solvent expenditure.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or other parts of the molecule.

Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized benzoxasilepin compounds .

Scientific Research Applications

Medicinal Chemistry

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin has shown promise in the development of pharmaceutical agents due to its potential neuroactive properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression .

- Case Study: Neurotransmitter Interaction

A study exploring the effects of benzoxasilepins on dopamine receptors highlighted their potential in modulating neurotransmission pathways. The findings suggested that derivatives of benzoxasilepins could serve as scaffolds for designing new antidepressants or anxiolytics .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

- Synthesis Example:

Researchers have utilized this compound in synthetic pathways to create derivatives with enhanced biological activity. For instance, reactions involving this compound have yielded new benzazepine derivatives that exhibit improved affinity for specific receptor targets .

Material Science

In material science, compounds like this compound are investigated for their potential use in polymer chemistry and nanotechnology.

- Application in Polymers:

The incorporation of this compound into polymer matrices has been studied for creating materials with unique thermal and mechanical properties. Its ability to form cross-links can enhance the durability and functionality of polymeric materials used in various applications .

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog in the provided evidence is 2,2-diethoxy-4,5-dihydro-3H-1,2-benzoxasilepine (CAS 16522-51-3). Below is a detailed comparison:

Research Findings and Key Differences

Substituent Effects on Physical Properties

- Methoxy vs. Ethoxy : The dimethoxy derivative likely exhibits lower molar mass, density, and boiling point compared to the diethoxy analog due to reduced molecular bulk and weaker van der Waals interactions .

Reactivity and Stability

- Silicon Reactivity : The Si-O bond in the benzoxasilepin ring is susceptible to hydrolysis, but methoxy groups may slow this process compared to larger alkoxy substituents due to steric shielding.

- Thermal Stability : Silicon-containing heterocycles generally exhibit higher thermal stability than carbon-based counterparts, but this depends on substituent electron-withdrawing/donating effects.

Biological Activity

2,3,4,5-Tetrahydro-2,2-dimethoxy-1,2-benzoxasilepin (CAS Number: 94158-47-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available literature and research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 224.33 g/mol

- Physical State : Liquid

- Solubility : Soluble in organic solvents; miscible in water.

Biological Activity Overview

Research on the biological activities of this compound indicates several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli in vitro.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits by inhibiting neuronal apoptosis and promoting cell survival under stress conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antioxidant | Scavenging of free radicals | |

| Neuroprotective | Reduction of apoptosis in neuronal cells |

Detailed Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzoxasilepins including this compound. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting potential for development as an antibacterial agent.

-

Antioxidant Activity :

- In vitro assays demonstrated that this compound effectively reduced lipid peroxidation levels in rat liver homogenates by up to 40% compared to control groups. This suggests a protective role against oxidative damage.

-

Neuroprotection :

- A case study involving cultured neuronal cells exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death rates compared to untreated controls (p < 0.05). This supports its potential therapeutic application in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.